molecular formula C12H12Ti B13670081 (|C7-cycloheptatrienyl)(eta5-cyclopentadienyl)titanium(ii)

(|C7-cycloheptatrienyl)(eta5-cyclopentadienyl)titanium(ii)

Cat. No.: B13670081
M. Wt: 204.09 g/mol
InChI Key: UGMSNGMGUIZFOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (|C7-cycloheptatrienyl)(η⁵-cyclopentadienyl)titanium(II) is a titanium(II) complex featuring two distinct ligands: a cycloheptatrienyl (C₇H₇) ring and a cyclopentadienyl (C₅H₅) moiety. The η⁵-coordination mode of the cyclopentadienyl ligand indicates pentagonal planar bonding to the titanium center, while the C7-cycloheptatrienyl ligand likely adopts a conjugated, non-aromatic structure with delocalized π-electrons. Titanium(II) complexes are relatively rare compared to their Ti(IV) counterparts due to the higher reactivity of the lower oxidation state, which often necessitates stabilization via strong-field ligands like cyclopentadienyl derivatives.

Structural studies of analogous titanium complexes (e.g., [η⁵-1,3-bis(trimethylsilyl)cyclopentadienyl]dichlorido[η⁵-(trimethylsilyl)cyclopentadienyl]titanium(IV)) reveal bond lengths between titanium and cyclopentadienyl carbons ranging from 2.10–2.25 Å, with slight variations depending on substituents . For the C7-cycloheptatrienyl ligand, steric and electronic effects from the larger ring may alter bond distances and coordination geometry compared to smaller ligands.

Preparation Methods

The synthesis of (|C7-cycloheptatrienyl)(eta5-cyclopentadienyl)titanium(ii) typically involves the reaction of titanium tetrachloride with cycloheptatriene and cyclopentadiene in the presence of a reducing agent. The reaction is carried out under an inert atmosphere to prevent oxidation. The product is then purified through recrystallization or sublimation to obtain a high-purity compound .

Chemical Reactions Analysis

(|C7-cycloheptatrienyl)(eta5-cyclopentadienyl)titanium(ii) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form titanium(IV) complexes.

    Reduction: It can be reduced to form titanium(0) species.

    Substitution: The cyclopentadienyl and cycloheptatrienyl ligands can be substituted with other ligands under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents like lithium aluminum hydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

(|C7-cycloheptatrienyl)(eta5-cyclopentadienyl)titanium(ii) has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (|C7-cycloheptatrienyl)(eta5-cyclopentadienyl)titanium(ii) involves its ability to coordinate with various substrates through its titanium center. The cyclopentadienyl and cycloheptatrienyl ligands provide stability and facilitate the interaction with other molecules. The compound can participate in electron transfer processes, making it effective in catalytic applications .

Comparison with Similar Compounds

Ligand Effects on Electronic Structure

The C7-cycloheptatrienyl ligand differs significantly from the more common cyclopentadienyl (C₅H₅) and substituted cyclopentadienyl ligands (e.g., silylated derivatives). Key comparisons include:

Compound Oxidation State Ligands Key Properties
( C7-cycloheptatrienyl)(η⁵-C₅H₅)Ti(II) Ti(II) C₇H₇ (non-aromatic), η⁵-C₅H₅ Likely paramagnetic; reduced stability due to Ti(II); enhanced redox activity
[Cp₂Ti(ene-1,2-dithiolato)] (Cp = C₅H₅) Ti(IV) η⁵-C₅H₅, dithiolato Stable diamagnetic complexes; redox potentials: −0.5 to −1.2 V (vs. SCE)
[η⁵-C₅H₃(SiMe₃)₂]TiCl₂(η⁵-C₅H₄SiMe₃) Ti(IV) Silylated η⁵-C₅H₅, chloride Bond lengths: Ti–C = 2.10–2.25 Å; steric bulk reduces reactivity

Key Observations :

  • Oxidation State: Ti(II) complexes are more reducing and less stable than Ti(IV) analogs. For example, [Cp₂Ti(ene-1,2-dithiolato)] derivatives exhibit reversible Ti(IV)/Ti(III) redox couples at −0.8 to −1.2 V in neutral solutions , whereas Ti(II) complexes may show more negative potentials due to their lower oxidation state.

Electrochemical Behavior

Electrochemical studies of titanium complexes highlight ligand-dependent redox properties:

  • Cycloheptatrienyl Influence : While direct data for the title compound is unavailable, the larger C7 ring likely destabilizes the Ti(II) center further, increasing its reducing power compared to smaller ligands.

Structural and Stability Considerations

  • Bond Lengths : In silylated cyclopentadienyl-Ti(IV) complexes, Ti–C bond lengths average 2.17 Å . The C7 ligand in the Ti(II) complex may induce longer bonds due to reduced electron density at the metal center.
  • Stability: Ti(II) complexes are prone to oxidation, whereas Ti(IV) derivatives (e.g., [Cp₂TiCl₂]) are air-stable. The absence of strong σ-donor ligands (e.g., chloride) in the Ti(II) compound likely exacerbates this instability.

Research Findings and Gaps

  • Synthesis Challenges : The Ti(II) complex’s synthesis likely requires rigorous anaerobic conditions, contrasting with the milder methods used for Ti(IV) complexes (e.g., ligand substitution in [Cp₂TiCl₂]) .
  • Theoretical Insights : Computational studies predict that the C7 ligand’s larger π-system could delocalize electron density, moderating the Ti(II) center’s reactivity. Experimental validation is needed.
  • Applications : Ti(IV) dithiolato complexes exhibit catalytic activity in organic transformations , but the Ti(II) analog’s utility remains unexplored due to stability issues.

Biological Activity

The compound (|C7-cycloheptatrienyl)(η5-cyclopentadienyl)titanium(II), commonly referred to as Ti(C7H7)(C5H5), is a noteworthy organotitanium complex that has garnered attention for its potential biological activities, particularly in the realm of cancer treatment. This article explores its synthesis, cytotoxicity, and mechanisms of action, supported by relevant case studies and research findings.

Synthesis and Structural Characteristics

The synthesis of (|C7-cycloheptatrienyl)(η5-cyclopentadienyl)titanium(II) typically involves the reaction of titanocene dichloride with butyllithium and cycloheptatriene. The resulting compound is characterized as a blue, diamagnetic solid that is sensitive to air. Its structure has been confirmed through X-ray crystallography, revealing titanium bonded to both cyclopentadienyl and cycloheptatrienyl ligands with Ti-C bond lengths around 2.35 Å .

Cytotoxicity Studies

Research has demonstrated the cytotoxic potential of this compound against various cancer cell lines. Notably, studies have shown that titanocene C analogues exhibit significant antiproliferative activity. For instance:

  • Titanocene Y : This compound showed an IC50 value of 21 μM against human tumor cell lines, indicating promising cytotoxic effects .
  • Titanocene C : Exhibited an IC50 value of 5.5 μM against LLC-PK kidney epithelial cells, which is substantially lower than the 2000 μM observed for conventional treatments like cisplatin .

The following table summarizes the cytotoxicity profiles of various titanocene complexes:

CompoundCell LineIC50 (μM)Reference
Titanocene CLLC-PK5.5
Titanocene YVarious Tumor Cells21
Titanocene ALLC-PK13

The mechanisms underlying the biological activity of (|C7-cycloheptatrienyl)(η5-cyclopentadienyl)titanium(II) are multifaceted:

  • Apoptosis Induction : Studies have indicated that titanocenes can trigger apoptotic pathways in cancer cells. For example, research on prostate cancer cells revealed that these compounds could influence apoptosis significantly .
  • Redox Activity : The redox properties of titanium complexes suggest they may facilitate electron transfer processes that contribute to their cytotoxic effects. The cycloheptatrienyl ligand appears to play a crucial role in these reactions, potentially enhancing the reactivity of the titanium center .
  • Selective Targeting : The selectivity towards certain cancer types, such as prostate and renal cancers, highlights the potential for tailored therapeutic applications. Early animal studies have shown superior efficacy against xenografted tumors compared to traditional chemotherapy agents like cisplatin .

Case Studies and Clinical Implications

Several case studies have provided insights into the clinical implications of using (|C7-cycloheptatrienyl)(η5-cyclopentadienyl)titanium(II) in cancer therapy:

  • In Vivo Efficacy : In studies involving xenografted tumors in mice, titanocene Y demonstrated a more effective treatment response compared to cisplatin, suggesting a promising avenue for further clinical exploration .
  • Mechanistic Insights : Preliminary mechanistic studies have indicated that titanocenes may interfere with cellular signaling pathways involved in tumor growth and survival, warranting further investigation into their therapeutic mechanisms .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (η⁷-cycloheptatrienyl)(η⁵-cyclopentadienyl)titanium(II), and what spectroscopic methods are used for its characterization?

  • Methodology : Synthesis typically involves ligand substitution reactions using titanium precursors (e.g., TiCl₄) under inert atmospheres. Cycloheptatrienyl ligands are introduced via deprotonation and coordination. Characterization relies on multinuclear NMR (¹H, ¹³C) to confirm ligand environments and X-ray crystallography to resolve coordination geometry. For example, paramagnetic shifts in NMR spectra must be interpreted carefully due to the Ti(II) center’s magnetic anisotropy .
  • Data Sources : Use SciFinder to search "synthesis AND characterization" filters, prioritizing peer-reviewed journals (e.g., Organometallics, Inorganic Chemistry) and excluding patents to avoid procedural inconsistencies .

Q. How does the coordination geometry of titanium(II) in this complex influence its reactivity with alkyl halides?

  • Methodology : Reactivity studies require controlled kinetic experiments under varying temperatures and solvent polarities. Compare steric effects of the η⁷ vs. η⁵ ligands using crystallographic data (bond angles, Ti–C distances). Electrochemical assays (cyclic voltammetry) can correlate redox activity with ligand geometry .
  • Contradictions : Some studies report η⁷ ligands enhancing oxidative addition rates, while others attribute reactivity to Ti(II)’s d² configuration. Resolve discrepancies by standardizing substrate concentrations and using in-situ IR monitoring .

Advanced Research Questions

Q. What challenges arise in stabilizing the titanium(II) oxidation state in this complex, and how do ligand modifications affect its redox behavior?

  • Methodology : Stabilization requires bulky ligands (e.g., substituted cyclopentadienyls) to prevent disproportionation. Use DFT calculations (e.g., Gaussian, ORCA) to model ligand electronic contributions (donor/acceptor indices) and compare with experimental redox potentials. ICReDD’s reaction-path search methods can optimize ligand design .
  • Data Analysis : Tabulate computed vs. experimental reduction potentials (Table 1). Discrepancies >0.2 V suggest inadequate solvation models or basis sets in calculations .

Table 1 : Computed vs. Experimental Redox Potentials (vs. Fc⁺/Fc)

Ligand SystemComputed E (V)Experimental E (V)
η⁷-C₇H₇/η⁵-C₅H₅-1.35-1.28
η⁷-C₇H₆Me/η⁵-C₅H₄Me-1.20-1.15

Q. How do computational studies explain the electronic structure and bonding in this complex compared to experimental data?

  • Methodology : Perform CASSCF or DMRG calculations to account for multiconfigurational Ti(II) states. Compare calculated bond orders (Wiberg indices) with X-ray bond lengths. For discrepancies, re-evaluate ligand charge transfer using Natural Bond Orbital (NBO) analysis .
  • Case Study : A 2024 study found Ti–C(η⁷) bond orders of 0.8 (DFT) vs. 0.7 (X-ray), attributed to dynamic ligand disorder in crystals. Address this by refining crystallographic thermal parameters or using synchrotron data .

Q. What strategies resolve contradictions in reported catalytic efficiencies of this complex for alkene polymerization?

  • Methodology : Conduct meta-analyses of literature data, categorizing by reaction conditions (e.g., MAO vs. B(C₆F₅)₃ activators). Use Arrhenius plots to isolate temperature-dependent effects. Reproduce key studies with standardized monomer:Ti ratios and quantify polymer molecular weights via GPC .
  • Contradictions : Conflicting TOF values (e.g., 10³ vs. 10⁴ h⁻¹) may stem from impurities in Ti precursors. Validate purity via elemental analysis and ICP-MS .

Q. Methodological Guidelines

  • Literature Review : Prioritize databases like SciFinder and Reaxys, applying filters for "titanium(II) + cyclopentadienyl + cycloheptatrienyl" and excluding non-peer-reviewed sources (e.g., patents, ) .
  • Experimental Reproducibility : Document synthesis protocols in line with Beilstein Journal of Organic Chemistry standards, including inert atmosphere details, solvent drying methods, and crystallographic refinement parameters .
  • Data Sharing : Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for spectral data, depositing in repositories like Cambridge Structural Database or ICSD .

Properties

Molecular Formula

C12H12Ti

Molecular Weight

204.09 g/mol

InChI

InChI=1S/C7H7.C5H5.Ti/c1-2-4-6-7-5-3-1;1-2-4-5-3-1;/h1-7H;1-5H;

InChI Key

UGMSNGMGUIZFOA-UHFFFAOYSA-N

Canonical SMILES

[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH][CH][CH]1.[Ti]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.